Labetalol Hydrochloride

Description

Properties

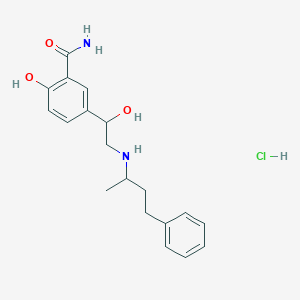

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVZLXWQESQGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044654 | |

| Record name | Labetalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32780-64-6, 72487-34-4 | |

| Record name | Labetalol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labetalol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Labetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Labetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Labetalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LABETALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Labetalol Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labetalol Hydrochloride is a unique adrenergic receptor blocking agent, distinguished by its dual mechanism of action involving both alpha (α) and beta (β) adrenergic receptors. As a racemic mixture of four stereoisomers, its pharmacological profile is complex, offering a multifaceted approach to the management of hypertension and other cardiovascular conditions. This in-depth technical guide provides a detailed exploration of Labetalol's interaction with adrenergic receptors, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Dual Adrenergic Blockade

Labetalol's primary mechanism of action is the competitive and reversible blockade of both α- and β-adrenergic receptors. This dual antagonism leads to a reduction in peripheral vascular resistance, primarily through α1-blockade, and a modulation of cardiac activity, through β-blockade, without the reflex tachycardia often associated with pure vasodilators.[1][2]

Stereoisomerism and Receptor Selectivity

Labetalol is comprised of four stereoisomers, with the pharmacological activity being predominantly attributed to two of them:

-

(RR)-isomer (Dilevalol): Primarily responsible for the non-selective β-adrenergic blockade (β1 and β2).[3][4]

-

(SR)-isomer: Primarily responsible for the selective α1-adrenergic blockade.[3]

The (SS)- and (RS)-isomers are considered to be largely inactive at adrenergic receptors.[3] This stereospecificity highlights the distinct structural requirements for binding to α- and β-adrenoceptors.

Quantitative Analysis of Adrenergic Receptor Interaction

The binding affinity and potency of Labetalol and its stereoisomers at adrenergic receptors have been characterized through various in vitro and in vivo studies. While specific Ki values for the racemic mixture are not consistently reported across literature, the relative potencies provide valuable insight into its pharmacological profile.

| Receptor Subtype | Labetalol (Racemic Mixture) Potency | Key Stereoisomer(s) | Notes |

| α1-Adrenergic | Competitive antagonist. | (SR)-isomer is the primary contributor to α1-blockade.[3] | Labetalol is less potent than phentolamine at α-receptors.[5] The RR-SR combination is approximately twice as potent as racemic labetalol in α1-antagonism.[6] |

| β1-Adrenergic | Non-selective competitive antagonist. | (RR)-isomer (Dilevalol) is the primary contributor to β-blockade.[3][4] | The affinity of the RR-SR combination at β1-receptors is about 3 times that of racemic labetalol.[6] |

| β2-Adrenergic | Non-selective competitive antagonist and partial agonist (Intrinsic Sympathomimetic Activity). | (RR)-isomer (Dilevalol) contributes to β2-blockade and ISA. | Labetalol is less potent than propranolol at β-receptors.[5] |

Ratio of Beta-to-Alpha Blockade: The ratio of β- to α-adrenoceptor antagonism is dependent on the route of administration:

Downstream Signaling Pathways

The interaction of Labetalol with adrenergic receptors modulates intracellular signaling cascades, leading to its physiological effects. The following diagrams illustrate these pathways.

Intrinsic Sympathomimetic Activity (ISA)

Labetalol exhibits partial agonist activity at β2-adrenergic receptors, a property known as Intrinsic Sympathomimetic Activity (ISA). This means that in addition to blocking the effects of more potent agonists like epinephrine, Labetalol can weakly stimulate β2 receptors. This ISA is thought to contribute to the vasodilation and bronchodilation observed with Labetalol, potentially mitigating some of the adverse effects associated with non-selective β-blockade, such as bronchoconstriction.

Experimental Protocols

The characterization of Labetalol's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of Labetalol for different adrenergic receptor subtypes.

Objective: To quantify the affinity of Labetalol for α1, β1, and β2 adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold buffer solution (e.g., Tris-HCl with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-prazosin for α1, [³H]-dihydroalprenolol for β receptors) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled Labetalol are added to compete with the radioligand for receptor binding.

-

The mixture is incubated to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of Labetalol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (Schild Analysis)

Functional assays are employed to determine the potency of Labetalol as an antagonist in a physiological system. The Schild analysis is a classical pharmacological method used for this purpose.

Objective: To determine the pA2 value, a measure of the antagonist potency of Labetalol.

Methodology:

-

Tissue Preparation:

-

An isolated tissue preparation containing the target adrenergic receptors is used (e.g., aortic strips for α1, atrial preparations for β1).

-

The tissue is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature.

-

-

Agonist Dose-Response Curve:

-

A cumulative concentration-response curve is generated for a specific agonist (e.g., phenylephrine for α1, isoproterenol for β1).

-

-

Antagonist Incubation:

-

The tissue is washed and then incubated with a fixed concentration of Labetalol for a sufficient time to reach equilibrium.

-

-

Shifted Agonist Dose-Response Curve:

-

In the presence of Labetalol, a new cumulative concentration-response curve for the agonist is generated. A parallel rightward shift in the curve is indicative of competitive antagonism.

-

-

Repeat with Different Antagonist Concentrations:

-

Steps 3 and 4 are repeated with several different concentrations of Labetalol.

-

-

Schild Plot Construction:

-

The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of Labetalol.

-

A Schild plot is constructed by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of Labetalol.

-

-

pA2 Determination:

-

The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

-

Conclusion

This compound's intricate mechanism of action, characterized by its dual α1- and non-selective β-adrenergic blockade with β2-intrinsic sympathomimetic activity, provides a unique and effective therapeutic profile. This complexity arises from the distinct pharmacological contributions of its stereoisomers. A thorough understanding of its interactions with adrenergic receptors and the subsequent modulation of intracellular signaling pathways is paramount for the continued development and optimization of adrenergic-targeting therapeutics. The experimental protocols outlined herein represent the foundational methodologies for the continued investigation of such compounds.

References

- 1. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the animal pharmacology of labetalol, a combined alpha- and beta-adrenoceptor-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of alpha- and beta-adrenoceptor blocking actions of labetalol - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Labetalol: A Technical Guide to Their Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labetalol, a clinically significant antihypertensive agent, is distinguished by its unique dual mechanism of action, exhibiting antagonism at both α- and β-adrenergic receptors. Chemically, labetalol possesses two chiral centers, giving rise to four distinct stereoisomers: (R,R), (S,R), (S,S), and (R,S). These stereoisomers are not pharmacologically equivalent, and the overall therapeutic profile of the racemic mixture, as it is commercially available, is a composite of the individual activities of each isomer. This technical guide provides an in-depth exploration of the pharmacological properties of each of labetalol's stereoisomers, with a focus on their differential activities at adrenergic receptors. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Labetalol is administered as a racemic mixture containing all four stereoisomers in equal proportions.[1][2] The distinct pharmacological contributions of each stereoisomer are crucial to understanding the drug's complete therapeutic and side-effect profile. The (R,R)-isomer, also known as dilevalol, is primarily responsible for the β-adrenergic blockade, while the (S,R)-isomer is the principal contributor to the α1-adrenergic antagonist activity.[3][4] The (S,S) and (R,S) isomers are considered to have minimal to no significant adrenergic receptor blocking activity.

Data Presentation: Quantitative Analysis of Adrenergic Receptor Antagonism

The antagonist potencies of the four stereoisomers of labetalol at α1, β1, and β2-adrenergic receptors have been quantitatively determined using in vitro pharmacological assays. The following table summarizes the pA2 values, a measure of antagonist potency, for each isomer. A higher pA2 value indicates greater antagonist activity.

| Stereoisomer | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) |

| (R,R)-Labetalol (Dilevalol) | 6.2 | 8.3 | 8.1 |

| (S,R)-Labetalol | 7.4 | 7.0 | 6.8 |

| (S,S)-Labetalol | 5.5 | 5.6 | 5.4 |

| (R,S)-Labetalol | 5.8 | 6.5 | 6.3 |

Data sourced from Brittain, R. T., Drew, G. M., & Levy, G. P. (1982). The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues. British journal of pharmacology, 77(1), 105–114.

Pharmacological Profiles of Labetalol Stereoisomers

(R,R)-Labetalol (Dilevalol)

This isomer is a potent, non-selective β-adrenoceptor antagonist, with approximately equal affinity for β1 and β2 receptors.[5] It is about three to four times more potent as a β-blocker than the racemic labetalol mixture.[6] While it is the primary contributor to the β-blocking activity of labetalol, it possesses only weak α1-adrenoceptor blocking activity.[5][7] Dilevalol was developed as a single-isomer drug but was later withdrawn from the market due to concerns of hepatotoxicity, an effect not as prominently associated with the racemic mixture.[8]

(S,R)-Labetalol

The (S,R)-isomer is the most potent α1-adrenoceptor antagonist among the four stereoisomers and is the primary contributor to the α-blocking effects of labetalol.[3][5] Its α1-blocking potency is significantly greater than that of the other isomers. This isomer also exhibits some β-adrenoceptor blocking activity, although it is less potent than the (R,R)-isomer in this regard.[5]

(S,S)-Labetalol and (R,S)-Labetalol

Both the (S,S) and (R,S) stereoisomers are considered to be relatively weak antagonists at both α- and β-adrenoceptors and contribute minimally to the overall pharmacological profile of racemic labetalol.[5]

Experimental Protocols

The quantitative data presented above were derived from classical pharmacological experiments using isolated tissues. The following are detailed methodologies representative of those used to determine the antagonist potencies (pA2 values) of the labetalol stereoisomers.

Determination of pA2 at α1-Adrenoceptors (Rat Aorta)

-

Tissue Preparation: Male rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into helical strips.

-

Apparatus: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2. The strips are connected to isometric force transducers to record changes in tension.

-

Protocol:

-

The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

-

A cumulative concentration-response curve to the α1-agonist phenylephrine is obtained.

-

The tissues are washed, and one of the labetalol stereoisomers is added to the organ bath at a known concentration and allowed to incubate for 30-60 minutes.

-

A second cumulative concentration-response curve to phenylephrine is then obtained in the presence of the antagonist.

-

This procedure is repeated with at least three different concentrations of the antagonist.

-

-

Data Analysis: The dose-ratio is calculated for each antagonist concentration (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.

Determination of pA2 at β1-Adrenoceptors (Guinea-Pig Atria)

-

Tissue Preparation: Male guinea pigs are euthanized, and the atria are dissected and placed in cold Krebs-Henseleit solution.

-

Apparatus: The spontaneously beating right atria are mounted in organ baths containing Krebs-Henseleit solution at 32°C, aerated with 95% O2 and 5% CO2. The rate of atrial contraction is recorded using a force-displacement transducer.

-

Protocol:

-

The atria are allowed to equilibrate for 60 minutes.

-

A cumulative concentration-response curve to the β1-agonist isoprenaline is obtained.

-

The tissues are washed, and a labetalol stereoisomer is added to the organ bath and allowed to incubate for 30-60 minutes.

-

A second cumulative concentration-response curve to isoprenaline is obtained in the presence of the antagonist.

-

The procedure is repeated with different concentrations of the antagonist.

-

-

Data Analysis: The pA2 value is determined using the Schild plot method as described for the α1-adrenoceptor assay.

Determination of pA2 at β2-Adrenoceptors (Guinea-Pig Trachea)

-

Tissue Preparation: Male guinea pigs are euthanized, and the trachea is excised. The trachea is cut into a chain of rings.

-

Apparatus: The tracheal chains are mounted in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2. The tissues are connected to isometric force transducers.

-

Protocol:

-

The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g.

-

The tracheal preparations are contracted with histamine to induce a stable tone.

-

A cumulative concentration-response curve to the β2-agonist salbutamol is obtained to measure relaxation.

-

The tissues are washed, and a labetalol stereoisomer is added and allowed to incubate for 30-60 minutes.

-

A second cumulative concentration-response curve to salbutamol is obtained in the presence of the antagonist.

-

The procedure is repeated with different concentrations of the antagonist.

-

-

Data Analysis: The pA2 value is calculated using the Schild plot method.

Signaling Pathways and Molecular Mechanisms

The pharmacological effects of labetalol's stereoisomers are mediated through their interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.

α1-Adrenergic Receptor Blockade

The (S,R)-isomer of labetalol is a potent antagonist at α1-adrenergic receptors, which are coupled to the Gq family of G-proteins. Blockade of this pathway inhibits the effects of endogenous catecholamines like norepinephrine.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 4. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha and beta adrenoceptor blocking properties of labetalol and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the R, R-isomer of labetalol, SCH 19927, in isolated tissues and in spontaneously hypertensive rats during a repeated treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Labetalol Hydrochloride: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labetalol Hydrochloride is a widely utilized antihypertensive agent renowned for its dual-acting mechanism as both an alpha-1 and a non-selective beta-adrenergic receptor antagonist. This dual blockade leads to a reduction in peripheral vascular resistance and blood pressure without the reflex tachycardia often associated with other vasodilators. This technical guide provides an in-depth exploration of a common and effective synthesis pathway for this compound. Furthermore, it delineates the key chemical and physical properties of the compound and illustrates its mechanism of action through a detailed signaling pathway diagram. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is a racemic mixture of four stereoisomers, existing as two diastereomeric pairs.[1] The (R,R)-stereoisomer is also known as dilevalol.[1] The compound is soluble in water and ethanol.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄N₂O₃・HCl | [1] |

| Molecular Weight | 364.87 g/mol | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | Approximately 181°C (with decomposition) | |

| Solubility | Soluble in water and ethanol | [1] |

| pKa | 9.3 (phenolic hydroxyl), 7.4 (secondary amine) | |

| LogP | 2.7 |

Synthesis Pathway

A prevalent and efficient synthesis of this compound involves the reaction of 5-(bromoacetyl)-2-hydroxybenzamide with 4-phenylbutan-2-amine, followed by a reduction of the resulting keto-amine intermediate. The final step involves the formation of the hydrochloride salt.

References

In Vitro Binding Affinity of Labetalol to Alpha and Beta Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labetalol is a unique adrenergic antagonist utilized in the management of hypertension and other cardiovascular disorders. Its therapeutic efficacy stems from its dual mechanism of action, exhibiting competitive antagonism at both alpha (α) and beta (β) adrenergic receptors. This technical guide provides an in-depth analysis of the in vitro binding affinity of Labetalol and its constituent stereoisomers to adrenergic receptor subtypes. The document outlines the quantitative binding characteristics, details the experimental protocols employed for these determinations, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Affinity of Labetalol and Its Stereoisomers

Labetalol is a racemic mixture of four stereoisomers: (R,R), (S,R), (R,S), and (S,S). The pharmacological activity of Labetalol is not evenly distributed among these isomers, with specific stereoisomers demonstrating predominant affinity for either alpha or beta receptors. The following tables summarize the in vitro binding affinities (Ki) of Labetalol and its key stereoisomers for alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors.

| Compound | Receptor Subtype | Ki (nM) | Species/Tissue Source |

| Labetalol (racemic) | α1 | Value not explicitly found, but noted to be less potent than prazosin[1] | Rat Cerebral Cortex |

| β1 | Affinity is approximately 3-fold lower than the RR-SR combination[1] | Rat Heart | |

| α2 | No significant affinity | Rat Cerebral Cortex | |

| (R,R)-Labetalol (Dilevalol) | β1 | Potent antagonist[2] | Isolated Tissues |

| β2 | Potent, non-selective antagonist[2] | Isolated Tissues | |

| α1 | Weak antagonist | Isolated Tissues | |

| (S,R)-Labetalol | α1 | Most potent α1-antagonist among the stereoisomers[2] | Isolated Tissues |

| β1 | Moderate antagonist | Isolated Tissues | |

| β2 | Moderate antagonist | Isolated Tissues | |

| (R,S)-Labetalol | α1 | Intermediate antagonist | Isolated Tissues |

| β1 | Intermediate antagonist | Isolated Tissues | |

| β2 | Intermediate antagonist | Isolated Tissues | |

| (S,S)-Labetalol | α1 | Weak antagonist | Isolated Tissues |

| β1 | Weak antagonist | Isolated Tissues | |

| β2 | Weak antagonist | Isolated Tissues |

Note: Specific Ki values for each stereoisomer are not consistently reported across the literature. The table reflects the relative potencies and activities as described in the cited sources. The (S,R)-isomer is primarily responsible for the alpha-1 blocking activity, while the (R,R)-isomer accounts for the majority of the beta-blocking effects[3]. Labetalol demonstrates a lack of significant affinity for α2-adrenergic receptors[1].

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro binding affinities of Labetalol and its stereoisomers to adrenergic receptors is predominantly achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled drug (Labetalol or its isomers) to displace a specific, high-affinity radiolabeled ligand from its receptor.

General Protocol for Competitive Radioligand Binding Assay

A generalized workflow for these experiments is outlined below. Specific details for alpha-1 and beta-adrenergic receptor assays follow.

Alpha-1 Adrenergic Receptor Binding Assay

-

Receptor Source: Membranes prepared from rat cerebral cortex or other tissues expressing high levels of α1-adrenergic receptors[1][4].

-

Radioligand: [3H]Prazosin, a selective α1-adrenergic receptor antagonist, is commonly used[4][5][6].

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2[7].

-

Incubation:

-

Membrane preparations are incubated with a fixed concentration of [3H]Prazosin and varying concentrations of unlabeled Labetalol or its stereoisomers.

-

Incubation is typically carried out at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes)[7].

-

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C). The filters trap the membranes with bound radioligand, while the unbound radioligand passes through[7].

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand[7].

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter[7].

-

Data Analysis: The concentration of Labetalol that inhibits 50% of the specific binding of [3H]Prazosin (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[8].

Beta-Adrenergic Receptor Binding Assay

-

Receptor Source: Membranes from tissues rich in β-adrenergic receptors, such as rat heart (predominantly β1) or lung (predominantly β2), are often used[1][9].

-

Radioligand: [125I]Iodocyanopindolol (ICYP) is a commonly used non-selective β-adrenergic receptor antagonist radioligand[9][10][11]. Other radioligands like [3H]dihydroalprenolol have also been employed[12].

-

Assay Buffer: A Tris-HCl based buffer is typically used, similar to the α1 assay.

-

Incubation:

-

Membrane preparations are incubated with a fixed concentration of [125I]ICYP and a range of concentrations of Labetalol or its stereoisomers.

-

Incubation conditions are optimized to achieve equilibrium, for instance, 60 minutes at 30°C[8].

-

-

Separation and Washing: Similar to the α1 assay, vacuum filtration is used to separate bound from free radioligand, followed by washing with cold buffer[8].

-

Quantification: The radioactivity is measured using a gamma counter due to the use of an iodine-125 isotope.

-

Data Analysis: IC50 and Ki values are determined as described for the α1-adrenergic receptor assay. To differentiate between β1 and β2 subtypes, subtype-selective unlabeled ligands can be used in the competition assay.

Signaling Pathways

The therapeutic effects of Labetalol are a direct consequence of its blockade of the downstream signaling cascades initiated by adrenergic receptor activation. The following diagrams illustrate the canonical signaling pathways for α1, β1, and β2 adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling Pathway

Beta-1 Adrenergic Receptor Signaling Pathway (Cardiac Myocyte)

Beta-2 Adrenergic Receptor Signaling Pathway (Smooth Muscle)

Conclusion

The in vitro binding profile of Labetalol reveals a complex interaction with adrenergic receptors, characterized by a stereoselective antagonism of α1 and non-selective antagonism of β1 and β2 receptors. The (S,R)- and (R,R)-stereoisomers are the primary contributors to the alpha and beta-blocking properties of the racemic mixture, respectively. Understanding these specific binding affinities and the downstream signaling pathways they modulate is crucial for the rational design and development of novel cardiovascular therapeutics. The experimental protocols detailed herein provide a foundation for the continued investigation of adrenergic receptor pharmacology.

References

- 1. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characteristics of 125I-iodocyanopindolol binding to beta-adrenergic and serotonin-1B receptors of rat brain: selectivity of beta-adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical evidence for the dual action of labetalol on alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Labetalol in Animal Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Labetalol in various animal models. Labetalol is a unique adrenergic receptor blocking agent with a dual mechanism of action, targeting both alpha-1 and nonselective beta-adrenergic receptors. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying physiological pathways and experimental processes.

Pharmacodynamics of Labetalol

Labetalol's primary pharmacodynamic effect is the reduction of blood pressure. This is achieved through a combination of selective, competitive alpha-1 adrenergic blockade and nonselective, competitive beta-adrenergic blockade.[1][2] The alpha-1 blockade results in vasodilation and a decrease in peripheral vascular resistance, while the beta-blockade reduces heart rate and cardiac output.[3][4] A key advantage of this dual mechanism is that the reduction in blood pressure occurs without the reflex tachycardia often seen with pure vasodilators.[2]

The ratio of beta to alpha blockade is dependent on the route of administration, being approximately 3:1 after oral administration and 7:1 following intravenous (IV) administration in humans, with similar principles applying to animal models.[2][4] Labetalol also exhibits partial agonist activity at vascular beta-2 receptors, which contributes to its vasodilatory effect.[1]

Signaling Pathway

The mechanism of action of Labetalol involves the blockade of adrenergic signaling pathways in the cardiovascular system. The following diagram illustrates the key interactions.

Pharmacodynamic Effects in Animal Models

Studies in various animal models have demonstrated Labetalol's efficacy in lowering blood pressure.

| Animal Model | Administration Route | Dose | Key Pharmacodynamic Findings |

| Dogs | IV Infusion | Loading Dose: 0.2 mg/kg; Infusion: 1.1 mg/kg/h (median) | Significant decrease in systolic and diastolic blood pressure. Heart rate did not significantly increase.[5][6] |

| Pregnant Ewes | IV Bolus | 1 mg/kg | Ameliorated norepinephrine-induced increases in maternal mean arterial pressure and decreases in uterine blood flow.[7] |

| Pregnant Ewes | IV Bolus | 100 mg | No significant maternal or fetal cardiovascular effects, but significant metabolic effects including lactic acidosis and hyperglycemia were observed.[8] |

Pharmacokinetics of Labetalol

The pharmacokinetic profile of Labetalol has been characterized in several animal species. It is generally well-absorbed orally, but undergoes significant first-pass metabolism, leading to a relatively low bioavailability of about 25%.[4][9][10] Metabolism occurs primarily in the liver through glucuronidation.[9]

Pharmacokinetic Parameters in Animal Models

The following table summarizes key pharmacokinetic parameters of Labetalol in different animal models.

| Parameter | Dog (Sustained-Release Tablet) | Dog (Conventional Tablet) | Pregnant Sheep (IV) |

| Tmax (h) | 3.83 ± 1.17 | 1.15 ± 0.49 | N/A |

| Cmax (µg/mL) | 1.97 ± 0.84 | 3.19 ± 0.42 | Fetal Peak: 0.0337 ± 0.0058 |

| Elimination Half-life (h) | ~8.27 (terminal) | ~8.27 (terminal) | Maternal: 2.79 ± 0.66; Fetal: 3.71 ± 0.5 |

| Total Body Clearance (mL/min/kg) | N/A | N/A | 30.8 ± 3.83 |

| Volume of Distribution (L/kg) | N/A | N/A | 3.02 ± 0.18 |

Data for dogs from a study on sustained-release tablets[11][12]. Data for sheep from an IV bolus study[8].

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below is a generalized workflow for a typical pharmacokinetic and pharmacodynamic study of Labetalol in an animal model.

General Experimental Workflow

Key Methodological Details

-

Animal Models: Commonly used models include dogs (for general cardiovascular studies), pregnant ewes (for maternal-fetal transfer studies), and rats (for absorption and metabolism studies).[5][8][13]

-

Drug Administration: Labetalol can be administered intravenously (bolus or infusion) or orally (gavage or in sustained-release tablets).[5][8][11]

-

Sample Collection: Blood samples are typically collected at predetermined time points via indwelling catheters to characterize the concentration-time profile.

-

Bioanalysis: Labetalol concentrations in plasma are often quantified using High-Performance Liquid Chromatography (HPLC).[11][12]

-

Pharmacodynamic Assessment: Blood pressure is measured invasively via an arterial catheter for continuous and accurate readings. Heart rate is monitored concurrently.[6]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The relationship between the concentration of Labetalol in the plasma and its therapeutic effect (i.e., blood pressure reduction) is a critical aspect of its pharmacological profile. Understanding this relationship allows for the optimization of dosing regimens.

Conceptual PK/PD Relationship

In hypertensive pregnant women, a linear model has been shown to successfully describe the antihypertensive action of Labetalol, with supine systolic and diastolic blood pressure falling in proportion to the drug concentration.[14] This suggests a direct relationship between plasma concentration and the observed pharmacodynamic effect, which can be modeled to predict the response to different dosing strategies.

This guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of Labetalol in key animal models. The data and methodologies presented herein are intended to support further research and development in the field of cardiovascular pharmacology.

References

- 1. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]

- 4. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maternal and fetal effects of labetalol in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of labetalol in the pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pharmacokinetic study on the sustained-release tablets of labetalol in dogs - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 12. Pharmacokinetic study on the sustained-release tablets of labetalol in dogs - 西安交通大学 [scholar.xjtu.edu.cn:443]

- 13. Labetalol absorption kinetics: rat small intestine and colon studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Labetalol disposition and concentration-effect relationships during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

Labetalol Hydrochloride: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of labetalol hydrochloride in various solvents, crucial information for formulation development, analytical method development, and ensuring the therapeutic efficacy and safety of this potent antihypertensive agent.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. It is a salt of a weak base with a pKa of approximately 9.3. The hydrochloride salt form enhances its aqueous solubility.

Solubility Profile

This compound's solubility is significantly influenced by the solvent system and temperature. The data compiled from various sources provides a detailed picture of its behavior in common pharmaceutical solvents.

Qualitative and Quantitative Solubility Data

The solubility of this compound ranges from sparingly soluble in aqueous media to freely soluble in certain organic solvents. A summary of available solubility data is presented in Table 1. A detailed study has been conducted on the solid-liquid equilibrium of this compound in nine different pure solvents from 288.15 K to 328.15 K, demonstrating that solubility increases with a rise in temperature[1].

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility Category | Quantitative Value (at ambient temperature unless specified) | Citation |

| Water | Sparingly soluble | ~20 mg/mL | [2] |

| Ethanol (99.5%) | Sparingly soluble | 0.3 mg/mL | [3][4] |

| Ethanol | Freely soluble | At least 100 mg/mL | [2] |

| Methanol | Freely soluble | - | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~15 mg/mL | [4] |

| Dimethyl Formamide (DMF) | Soluble | ~30 mg/mL | [4] |

| 0.05 mol/L Sulfuric Acid | Soluble | - | [3] |

Stability Profile

The stability of this compound is critically dependent on pH, temperature, and the presence of other substances. Understanding its degradation pathways is essential for developing stable formulations and accurate analytical methods.

pH and Temperature Stability

This compound exhibits optimal stability in acidic conditions, specifically within a pH range of 3 to 4.[5] The pH of a 1% solution of this compound in water is between 4.0 and 5.0.[3] In alkaline solutions with a pH of 7.6 to 8, a precipitate may form.[5]

Stability in Pharmaceutical Preparations and Intravenous Fluids

Studies have demonstrated good stability of this compound in various liquid vehicles and intravenous (IV) fluids, which is crucial for both oral liquid formulation and parenteral administration.

Table 2: Stability of this compound in Various Media

| Medium | Concentration | Storage Conditions | Duration | Stability | Citation |

| Distilled Water, Simple Syrup, Apple Juice, Grape Juice, Orange Juice | 7-10 mg/mL | 4°C and 23°C in plastic and glass bottles | 4 weeks | No substantial change in concentration | |

| Various Large-Volume Parenterals (LVPs)* | 1.25, 2.50, and 3.75 mg/mL | 4°C and 25°C | 72 hours | Stable | |

| 5% Sodium Bicarbonate Injection | - | - | Within 6 hours | Incompatible, white precipitate forms | |

| Ringer's Injection, Lactated Ringer's Injection, 5% Dextrose and Ringer's Injection | - | Refrigerated or room temperature | 24 hours | Compatible and stable |

*this compound was found to be stable in 10 out of 11 large-volume parenterals tested. The specific list of all 10 compatible LVPs is not detailed in the provided search results.

Forced Degradation Studies

Forced degradation studies are integral to identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This compound has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 3: Summary of Forced Degradation Conditions for this compound

| Stress Condition | Details | Outcome | Citation |

| Acidic Hydrolysis | Refluxing in 0.1N HCl | Degradation occurs | |

| Basic Hydrolysis | Refluxing in 0.1N NaOH | Degradation occurs | |

| Oxidative Degradation | Treatment with 30% hydrogen peroxide | Degradation occurs | |

| Thermal Degradation | Exposure to heat | Degradation occurs | |

| Photolytic Degradation | Exposure to light | Information not specified | |

| Humidity | 75% relative humidity at 25°C for 2 days | Information not specified |

While the studies confirm degradation under these conditions, detailed kinetic data and the specific structures of the degradation products were not fully available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the solubility and stability of this compound.

Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Gravimetric Method for Solubility Determination.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

The suspension is allowed to stand, permitting the excess solid to sediment.

-

A known volume of the clear supernatant is carefully withdrawn.

-

The aliquot is transferred to a pre-weighed container and weighed.

-

The solvent is evaporated under controlled conditions (e.g., in an oven at a temperature that does not degrade the solute).

-

The container with the dried residue is weighed again.

-

The mass of the dissolved this compound is determined by the difference in weights.

-

The solubility is then calculated and expressed in appropriate units (e.g., mg/mL, g/100mL, or mole fraction).

Stability-Indicating HPLC Method

A common approach for assessing the stability of this compound involves the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: HPLC Workflow for Stability Testing.

Typical HPLC Parameters:

-

Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.7 or 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., methanol, acetonitrile, or a mixture thereof).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength such as 230 nm or 246 nm.

-

Temperature: Column oven maintained at a constant temperature (e.g., 35°C).

Protocol:

-

Solutions of this compound are prepared in the desired solvent or medium.

-

The solutions are stored under the specified stress conditions (e.g., different temperatures, pH values, or light exposure).

-

At scheduled time points, an aliquot is withdrawn.

-

The sample is injected into the HPLC system.

-

The concentration of labetalalol hydrochloride is determined by measuring the peak area and comparing it to a standard curve.

-

The percentage of the initial concentration remaining at each time point is calculated to assess stability.

Forced Degradation Study Protocol

These studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and validate the stability-indicating power of analytical methods.

Caption: Forced Degradation Experimental Workflow.

Protocol:

-

Acid and Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and refluxed for a specified period.

-

Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 30%), at room temperature.

-

Thermal Degradation: The solid drug or a solution is exposed to elevated temperatures.

-

Photodegradation: The drug is exposed to UV and/or visible light.

-

Following exposure to the stress conditions, the samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

Conclusion

This compound is a compound that is sparingly soluble in water and ethanol, but freely soluble in methanol. Its stability is highly pH-dependent, with optimal stability in the acidic range of pH 3-4. While generally stable in many common oral and intravenous vehicles, it is incompatible with alkaline solutions such as 5% sodium bicarbonate. The information and protocols provided in this guide serve as a critical resource for scientists and researchers in the development of safe, stable, and effective pharmaceutical products containing this compound.

References

Labetalol Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure and Physicochemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure and fundamental physicochemical properties of Labetalol Hydrochloride (HCl). The information presented herein is intended to support research, development, and formulation activities by providing detailed experimental protocols and clearly structured data.

Molecular Structure and Identification

Labetalol HCl is the hydrochloride salt of Labetalol, a molecule characterized by a substituted salicylamide structure. Chemically, it is identified as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide monohydrochloride.[1] The molecule possesses two chiral centers, leading to four possible stereoisomers. The commercial product is a racemic mixture of these diastereomers.[2]

Table 1: Molecular and Chemical Identity of Labetalol HCl

| Identifier | Value |

| Chemical Name | 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide monohydrochloride |

| CAS Number | 32780-64-6[3][4] |

| Molecular Formula | C₁₉H₂₄N₂O₃·HCl[3][4][5][6] |

| Molecular Weight | 364.87 g/mol [3][6][7] |

| Appearance | White to off-white crystalline powder[3][8][9] |

Physicochemical Characteristics

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including dissolution, absorption, and overall bioavailability.

Solubility Profile

Labetalol HCl exhibits variable solubility depending on the solvent system. It is described as sparingly soluble in water and ethanol, and freely soluble in methanol.[8][9] A detailed understanding of its solubility in various media is crucial for the design of appropriate dosage forms and for predicting its behavior in vivo.

Table 2: Solubility of Labetalol HCl in Various Solvents

| Solvent | Solubility Description | Approximate Solubility |

| Water | Sparingly soluble[8][9] | - |

| Ethanol (99.5%) | Sparingly soluble[8][9] | ~0.3 mg/mL[10] |

| Methanol | Freely soluble[8] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~15 mg/mL[10] |

| Dimethylformamide | Soluble | ~30 mg/mL[10] |

| Methylene Chloride | Practically insoluble[9] | - |

| Ether | Insoluble[7] | - |

| Chloroform | Insoluble[7] | - |

Note: Solubility can be temperature-dependent. Studies have shown that the solubility of this compound in pure solvents like methanol, ethanol, and water increases with a rise in temperature.[11]

Dissociation Constant (pKa)

The pKa value is a measure of the strength of an acid in solution. For a basic compound like Labetalol, the pKa refers to the ionization of its conjugate acid. This property significantly influences the drug's solubility and permeability across biological membranes.

Table 3: Dissociation Constant of Labetalol

| Parameter | Value |

| pKa | 9.3[2] |

Thermal Properties

The melting point of a crystalline solid is a key indicator of its purity and polymorphic form.

Table 4: Melting Point of Labetalol HCl

| Melting Point Range |

| Approximately 178°C to 189°C (with decomposition)[3][7][8][9][12][13] |

pH of Aqueous Solution

The pH of a solution containing Labetalol HCl provides insight into its acidic or basic nature when dissolved.

Table 5: pH of Labetalol HCl Solution

| Concentration | pH Range |

| 1% w/v in water (0.5 g in 50 mL) | 4.0 - 5.0[8][14] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and quantification of Labetalol HCl.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is commonly employed for the quantitative analysis of Labetalol HCl in pharmaceutical formulations. The wavelength of maximum absorbance (λmax) can vary depending on the solvent used.

Table 6: UV-Vis Absorption Maxima of Labetalol HCl

| Solvent | λmax (nm) |

| 0.05 mol/L Sulfuric Acid | Similar intensities at the same wavelengths as the reference spectrum[8][14] |

| Methanol | 208, 303[10] |

| 0.1 N HCl | 219[15], ~300[16] |

| 0.5 N NaOH | 245.3[17] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups within the Labetalol HCl molecule, providing a molecular fingerprint. The IR spectrum of Labetalol HCl should conform to its reference spectrum.[12][14]

Mechanism of Action: Signaling Pathway

Labetalol HCl exerts its antihypertensive effects through a dual mechanism of action, acting as a competitive antagonist at both alpha-1 (α₁) and non-selective beta (β) adrenergic receptors.[2][18][19] This dual blockade results in vasodilation (due to α₁-blockade) and a reduction in heart rate and cardiac output (due to β-blockade), collectively leading to a decrease in blood pressure.[19][20][21]

Caption: Dual blockade of adrenergic receptors by Labetalol HCl.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical parameters of Labetalol HCl.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[22][23]

Objective: To determine the equilibrium solubility of Labetalol HCl in a specific solvent.

Materials:

-

Labetalol HCl powder

-

Solvent of interest (e.g., purified water, ethanol, methanol)

-

Stoppered flasks or vials

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of Labetalol HCl to a flask containing a known volume of the solvent to create a suspension. Ensure undissolved solid is present.

-

Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[24] The time to reach equilibrium should be established by sampling at various time points until the concentration of the dissolved drug remains constant.[24]

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant. To separate the undissolved solid, centrifuge the sample and/or filter it through a syringe filter.

-

Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Labetalol HCl in the diluted filtrate using a validated analytical method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable substance.[25][26]

Objective: To determine the pKa of Labetalol HCl.

Materials:

-

Labetalol HCl

-

Purified water (degassed)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[25]

-

Accurately weigh a known amount of Labetalol HCl and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[25][26]

-

Add KCl to the solution to maintain a constant ionic strength.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of standardized HCl.

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from a burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the pKa from the inflection point of the titration curve or by calculating the pH at which the compound is 50% ionized. Perform the titration in triplicate to ensure reproducibility.[25][26]

UV-Vis Spectrophotometric Analysis

This protocol outlines the general procedure for the quantitative analysis of Labetalol HCl using UV-Vis spectrophotometry.

Objective: To determine the concentration of Labetalol HCl in a sample.

Materials:

-

Labetalol HCl reference standard

-

Solvent (e.g., 0.1 N HCl, methanol)

-

UV-Vis spectrophotometer with matched quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh a known amount of Labetalol HCl reference standard and dissolve it in a volumetric flask with the chosen solvent to obtain a stock solution of known concentration (e.g., 100 µg/mL).[15][16]

-

Determination of λmax: Scan the stock solution (or a suitable dilution) over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[15][27]

-

Preparation of Calibration Curve: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution with the solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

Sample Analysis: Prepare the sample solution by dissolving the substance containing Labetalol HCl in the solvent and diluting it to fall within the concentration range of the calibration curve.

-

Measure the absorbance of the sample solution at λmax.

-

Determine the concentration of Labetalol HCl in the sample by interpolating its absorbance on the calibration curve.

Infrared (IR) Spectroscopic Analysis (KBr Disk Method)

This method is used for the qualitative identification of Labetalol HCl.

Objective: To obtain the IR spectrum of Labetalol HCl for identification.

Materials:

-

Labetalol HCl

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Thoroughly mix a small amount of Labetalol HCl (e.g., 1-2 mg) with approximately 200 mg of dry KBr in an agate mortar.[15]

-

Grind the mixture to a fine powder to ensure uniform dispersion.

-

Transfer the powder to the die of a pellet press and apply pressure to form a thin, transparent disk.

-

Place the KBr disk in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[15]

-

Compare the obtained spectrum with a reference spectrum of Labetalol HCl for identification. The positions and relative intensities of the absorption bands should match.[14]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 32780-64-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C19H25ClN2O3 | CID 71412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Labetalol [drugfuture.com]

- 8. pmda.go.jp [pmda.go.jp]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. britiscientific.com [britiscientific.com]

- 14. pmda.go.jp [pmda.go.jp]

- 15. ijrpr.com [ijrpr.com]

- 16. jpsbr.org [jpsbr.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Labetalol - Wikipedia [en.wikipedia.org]

- 19. What is the mechanism of this compound? [synapse.patsnap.com]

- 20. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]

- 21. jddtonline.info [jddtonline.info]

- 22. researchgate.net [researchgate.net]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. who.int [who.int]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. wjpmr.com [wjpmr.com]

The Genesis of a Dual-Action Antihypertensive: A Technical History of Labetalol's Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Discovered in the 1960s and brought to market in 1977, Labetalol marked a significant innovation in cardiovascular pharmacotherapy. It was the first antihypertensive agent engineered to possess both α- and β-adrenergic receptor blocking properties within a single molecule. This dual-action mechanism was conceived to overcome the reflex tachycardia often associated with pure vasodilators and the initial increase in peripheral resistance seen with non-vasodilating β-blockers. This technical guide provides a comprehensive history of Labetalol's discovery, preclinical development, and clinical evaluation, presenting key data and experimental methodologies for the scientific professional.

Discovery and Synthesis: The Chemical Blueprint

Labetalol was patented in 1966, emerging from a strategic effort to design a compound that could lower blood pressure by reducing peripheral vascular resistance (an α-blocking effect) while simultaneously protecting the heart from reflex sympathetic stimulation (a β-blocking effect).[1] Chemically designated as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide, its structure features two chiral centers, resulting in four distinct stereoisomers. The commercially available drug is a racemic mixture of all four.

Stereoisomer Activity

Subsequent research revealed that the pharmacological activity is not distributed equally among the stereoisomers. The (R,R)-isomer, later known as Dilevalol, is primarily responsible for the potent, non-selective β-adrenoceptor blockade. Conversely, the (S,R)-isomer is the most potent α1-adrenoceptor antagonist.[2] The other two isomers, (S,S) and (R,S), are largely inactive at adrenergic receptors. This stereospecificity underscores the intricate structure-activity relationship that defines Labetalol's unique pharmacological profile.

Experimental Protocol: Chemical Synthesis

The synthesis of Labetalol, as described in foundational patents and subsequent process refinements, can be summarized in the following key steps. This protocol is a representation based on publicly available chemical literature.

Objective: To synthesize Labetalol Hydrochloride.

Materials:

-

5-Bromoacetylsalicylamide

-

1-Methyl-3-phenylpropylamine (or its N-benzyl protected form)

-

Solvent (e.g., Methanol, Tetrahydrofuran)

-

Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation with Palladium/Platinum)

-

Base (e.g., Sodium hydroxide)

-

Hydrochloric acid

Procedure:

-

N-Alkylation: 5-Bromoacetylsalicylamide is reacted with 1-methyl-3-phenylpropylamine in a suitable solvent such as methanol. This reaction forms an aminoketone intermediate, 2-hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide, via nucleophilic substitution.

-

Keto Group Reduction: The ketone group of the intermediate is then reduced to a hydroxyl group. This can be achieved using a chemical reducing agent like sodium borohydride in a basic methanolic solution. Alternatively, catalytic hydrogenation over a palladium-platinum catalyst can be employed, which may also serve to deprotect precursor molecules if a protected amine was used in the first step.

-

Purification and Salt Formation: The resulting Labetalol free base is purified from the reaction mixture.

-

Hydrochloride Salt Precipitation: The purified base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate this compound, the stable, pharmaceutically used form. The final product is then filtered, washed, and dried.

Preclinical Pharmacology: Characterizing Dual Blockade

Preclinical studies were essential to quantify Labetalol's dual adrenergic antagonism and to characterize its hemodynamic effects. These studies were performed in vitro, using isolated tissues and receptor binding assays, and in vivo, using animal models of hypertension.

Receptor Binding Affinity

The affinity of Labetalol and its isomers for α- and β-adrenoceptors was determined using radioligand binding assays. These experiments demonstrated Labetalol's higher affinity for β-receptors compared to α-receptors.

Table 1: Adrenoceptor Antagonist Potency of Labetalol and its Stereoisomers

| Compound | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) |

|---|---|---|---|

| Labetalol (racemic) | 6.87 | 7.88 | 7.33 |

| (R,R)-isomer | Weak | Potent | Potent |

| (S,R)-isomer | Potent | Potent | Potent |

| (R,S)-isomer | Intermediate | Intermediate | Intermediate |

| (S,S)-isomer | Weak | Weak | Weak |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency. Data compiled from multiple sources for comparative purposes.[3]

Table 2: Comparative Receptor Binding Affinities (Ki) of Labetalol

| Receptor Subtype | Radioligand | Labetalol Ki (nM) |

|---|---|---|

| β1-Adrenoceptor | [3H]CGP-12177 | 9.72 |

| β2-Adrenoceptor | [3H]CGP-12177 | 48.29 |

| α1-Adrenoceptor | [3H]Prazosin | 38.72 |

Note: Ki (inhibition constant) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Lower values indicate higher binding affinity. Data is representative from in vitro studies using rat tissue membranes.[3]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Labetalol for α1-, β1-, and β2-adrenergic receptors.

Materials:

-

Tissue source rich in target receptors (e.g., rat cerebral cortex for α1, rat heart ventricles for β1, rat lung membranes for β2).

-

Radioligands: [3H]Prazosin (for α1), [3H]CGP-12177 or [3H]Dihydroalprenolol (for β1/β2).

-

Labetalol (unlabeled competitor).

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Tissue is homogenized in a cold buffer and centrifuged to pellet cellular debris. The supernatant is then subjected to high-speed centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined via a standard assay (e.g., Bradford).

-

Competitive Binding Assay: A constant concentration of the specific radioligand and a fixed amount of membrane protein are incubated in a series of tubes.

-

Incubation: Increasing concentrations of unlabeled Labetalol are added to these tubes. Non-specific binding is determined in parallel tubes containing a high concentration of a non-labeled antagonist (e.g., phentolamine for α, propranolol for β).

-

Separation: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The filters are washed with cold buffer, and the radioactivity trapped on them is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of Labetalol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Hemodynamic Effects

Studies in anesthetized and conscious animal models, such as dogs and spontaneously hypertensive rats, were critical for understanding the integrated physiological response to Labetalol.

Table 3: Hemodynamic Effects of Intravenous Labetalol in Anesthetized Dogs

| Parameter | Pre-Labetalol (Control) | Post-Labetalol (1.5 mg/kg IV) | % Change |

|---|---|---|---|

| Mean Arterial Pressure (mmHg) | 105 ± 13 | 81 ± 10 | ↓ 22.9% |

| Heart Rate (beats/min) | 70 ± 10 | 66 ± 7 | ↓ 5.7% |

| Cardiac Output | No significant change | No significant change | ~ 0% |

| Systemic Vascular Resistance | Baseline | Significantly Decreased | ↓ |

Data are presented as mean ± SD. These results highlight the primary mechanism of blood pressure reduction: a decrease in vascular resistance without significant reflex tachycardia.[4]

Experimental Protocol: In Vivo Hemodynamic Assessment in Dogs

Objective: To measure the acute hemodynamic effects of intravenous Labetalol in an anesthetized dog model.

Materials:

-

Mongrel dogs of either sex.

-

Anesthetic agents (e.g., pentobarbital, fentanyl).

-

Surgical instruments for vascular cannulation.

-

Pressure transducers and physiological recording system.

-

Catheters (e.g., Swan-Ganz for pulmonary pressures, arterial line).

-

Labetalol for intravenous administration.

Procedure:

-

Anesthesia and Instrumentation: The dog is anesthetized, intubated, and ventilated. Catheters are inserted into a femoral artery to measure systemic arterial pressure and into a femoral vein for drug administration. A catheter may be advanced into the pulmonary artery via the jugular vein to measure pulmonary arterial pressure and cardiac output (by thermodilution).

-

Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded continuously, including heart rate (HR), systolic and diastolic blood pressure (BP), mean arterial pressure (MAP), and cardiac output (CO). Systemic vascular resistance (SVR) is calculated (SVR = MAP / CO).

-

Drug Administration: Labetalol is administered intravenously, typically as a bolus dose (e.g., 0.1 to 1.5 mg/kg).

-

Post-Dose Monitoring: Hemodynamic parameters are continuously recorded for a set period following administration (e.g., 30-60 minutes) to capture the onset, peak, and duration of the effects.

-

Data Analysis: Pre- and post-administration values for each parameter are compared using appropriate statistical tests (e.g., paired t-test) to determine the significance of any changes.

Clinical Development: From Bench to Bedside

The clinical development of Labetalol followed the standard phased approach, confirming its safety and efficacy as an antihypertensive agent in humans.

Clinical Efficacy

Numerous clinical trials established the efficacy of Labetalol in treating mild, moderate, and severe hypertension. A key finding was its ability to lower blood pressure effectively in both supine and standing positions, with a lower incidence of postural hypotension than pure α-blockers.

Table 4: Results from a Double-Blind, Placebo-Controlled Trial in Mild Hypertension

| Parameter | Placebo Group | Labetalol Group (up to 800 mg/day) |

|---|---|---|

| Number of Patients | 38 | 36 |

| Baseline Standing DBP (mmHg) | ~100 | ~100 |